

environmental impact of 4,5-Dichloro-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

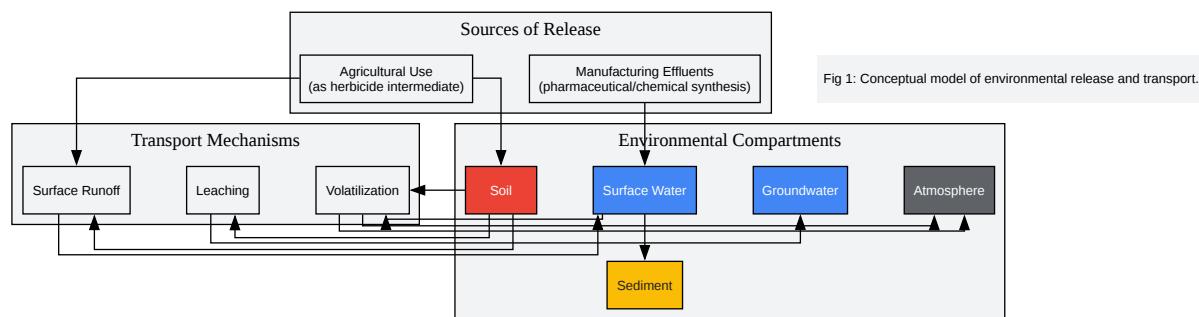
Compound Name: 4,5-Dichloro-3(2H)-pyridazinone

Cat. No.: B026424

[Get Quote](#)

An In-depth Technical Guide to the Environmental Impact of **4,5-Dichloro-3(2H)-pyridazinone**

Executive Summary


4,5-Dichloro-3(2H)-pyridazinone is a heterocyclic organic compound utilized as a key intermediate in the synthesis of certain herbicides and pharmaceuticals.^[1] Its introduction into the environment, either through direct application in agriculture or via manufacturing effluents, necessitates a thorough evaluation of its potential ecological impact. This guide synthesizes the available physicochemical data to model the environmental fate, transport, and potential ecotoxicity of this compound. Due to a notable scarcity of direct experimental data in public literature, this document employs established predictive models and draws inferences from structurally related pyridazinone herbicides to construct a preliminary environmental risk profile. Key data gaps in aquatic and terrestrial ecotoxicology are identified, and standard experimental protocols are provided to guide future research. This whitepaper is intended for researchers, environmental scientists, and drug development professionals to inform stewardship practices and prioritize future environmental studies.

Chemical Identity and Environmental Entry Pathways

4,5-Dichloro-3(2H)-pyridazinone (CAS No. 932-22-9) is a chlorinated pyridazinone derivative.^{[2][3]} Its utility as a precursor in the manufacturing of agrochemicals and active pharmaceutical ingredients represents the primary potential routes for its environmental release.^[1]

Potential Environmental Release Scenarios:

- Agricultural Application: If used as an active ingredient or remains as a significant impurity in a herbicide formulation, its release would be diffuse, directly applied to soil and foliage.
- Manufacturing Effluents: Discharge of untreated or partially treated wastewater from chemical synthesis facilities can lead to point-source contamination of aquatic ecosystems.
- Spills and Improper Disposal: Accidental spills during transport or improper disposal of chemical waste can result in localized, high-concentration contamination of soil and water.

[Click to download full resolution via product page](#)

Caption: Fig 1: Conceptual model of environmental release and transport.

Physicochemical Properties and Environmental Relevance

A compound's behavior in the environment is governed by its physical and chemical properties. The table below summarizes key parameters for **4,5-Dichloro-3(2H)-pyridazinone**, with interpretations for their environmental significance.

Property	Value	Source	Environmental Significance
Molecular Formula	<chem>C4H2Cl2N2O</chem>	[2]	Basic identity of the compound.
Molecular Weight	164.98 g/mol	[2] [4]	Influences diffusion and transport rates.
Appearance	Beige Crystalline Solid	[2]	Affects handling and dissolution characteristics.
Melting Point	204-206 °C	[2] [5]	Indicates stability as a solid at ambient temperatures.
Vapor Pressure	2.46×10^{-6} mmHg at 25°C	[2]	Low vapor pressure suggests that volatilization from soil or water surfaces is not a significant dissipation pathway. [6]
pKa	8.39 (Predicted)	[2]	As a weak acid, the compound will be predominantly in its neutral form in most environmental soils and surface waters (pH 5-8), which enhances its potential for sorption to organic matter.
LogP (octanol-water)	1.07670 (Predicted)	[2]	Indicates a low to moderate potential for bioaccumulation in organisms and

Water Solubility	(Not found)	-	sorption to organic matter.
			A critical missing parameter. However, the relatively low LogP suggests it has some degree of water solubility.

Environmental Fate and Transport

The persistence and movement of a chemical determine its potential exposure concentrations and the ecosystems it may affect.

Soil Mobility and Sorption

The tendency of a chemical to bind to soil particles is quantified by the soil organic carbon-water partitioning coefficient (Koc).^[7] A specific experimental Koc for **4,5-Dichloro-3(2H)-pyridazinone** is not available in the literature. However, it can be estimated from its octanol-water partition coefficient (LogP or Kow). Using the regression equation from Lyman et al. (1990) for miscellaneous chemical classes:^[8]

$$\text{Log Koc} \approx 0.544 * \text{LogP} + 1.377$$

Given a predicted LogP of 1.07670: $\text{Log Koc} \approx 0.544 * (1.07670) + 1.377 \approx 1.96$ Koc $\approx 91 \text{ L/kg}$

This estimated Koc value suggests high to very high mobility in soil. Such mobility implies a significant potential for the compound to leach through the soil profile and potentially contaminate groundwater, especially in soils with low organic matter content. This is consistent with findings for a known transformation product, 5-amino-4-chloro-3(2H)-pyridazinone, which is reported to have high leachability.^[9]

Degradation Processes

The persistence of a herbicide is its half-life in a specific environment, with microbial and photochemical degradation being primary dissipation pathways.^{[6][10][11]}

- Abiotic Degradation:
 - Hydrolysis: The pyridazinone ring is generally stable, but hydrolysis may occur under extreme pH conditions, though it is unlikely to be a major degradation route in typical environmental conditions.[12]
 - Photolysis: Many herbicides are susceptible to degradation by sunlight, especially in surface waters or on soil surfaces.[11] The presence of the aromatic ring in **4,5-Dichloro-3(2H)-pyridazinone** suggests it may undergo photodegradation.
- Biodegradation: Microbial degradation is a critical process for the breakdown of herbicides in soil.[6] The exact pathway for **4,5-Dichloro-3(2H)-pyridazinone** is not documented. However, based on the degradation of other chlorinated aromatic compounds, a plausible pathway would involve initial hydroxylation of the ring, followed by reductive dechlorination and eventual ring cleavage by soil microorganisms.[13][14] The persistence of this compound is a major data gap.

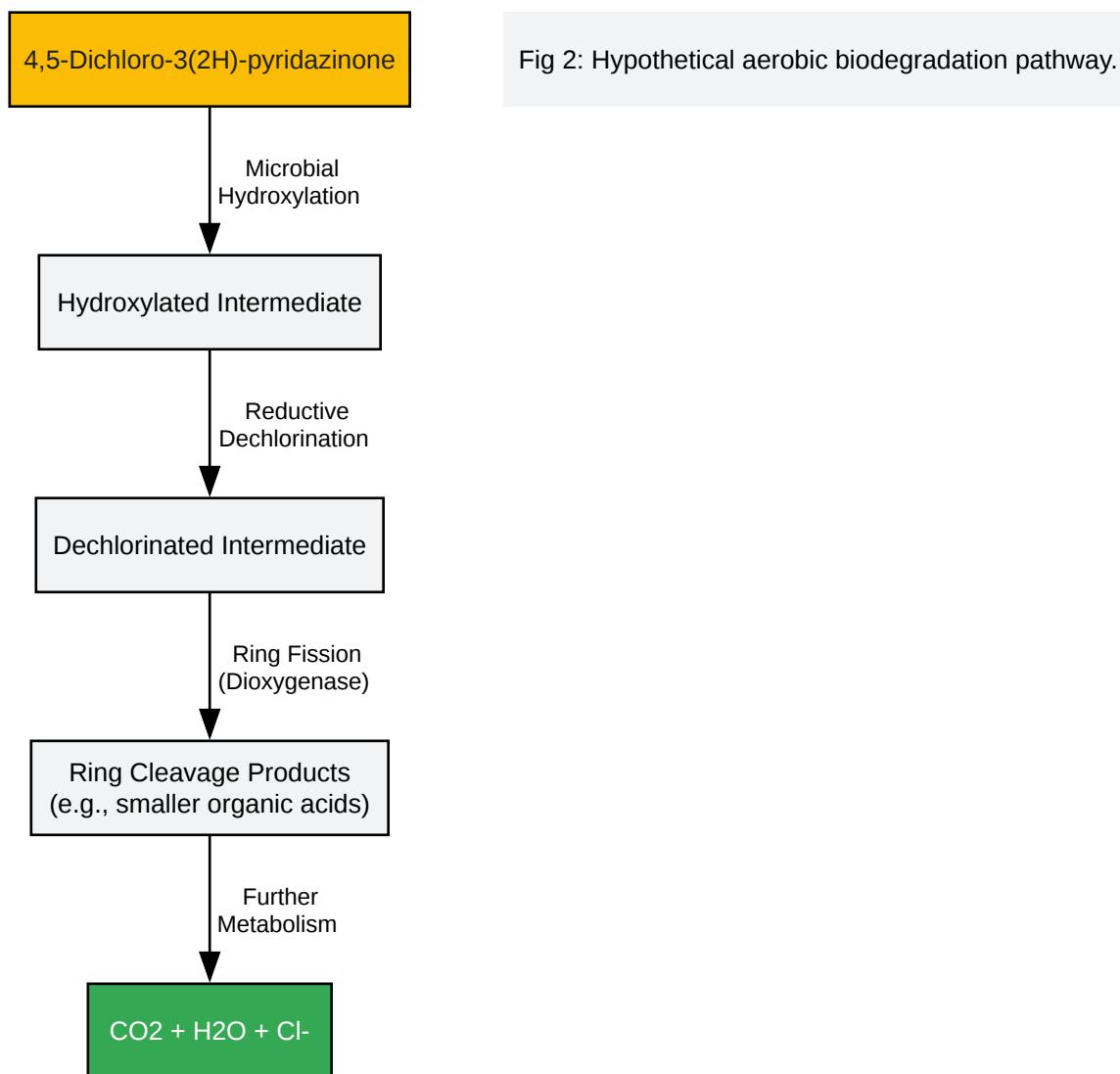


Fig 2: Hypothetical aerobic biodegradation pathway.

[Click to download full resolution via product page](#)

Caption: Fig 2: Hypothetical aerobic biodegradation pathway.

Bioaccumulation Potential

The bioaccumulation factor (BCF) can also be estimated from the LogP. A low LogP of ~1.08 suggests a low potential for bioaccumulation in the fatty tissues of aquatic organisms. This indicates that the compound is unlikely to biomagnify significantly through the food chain.

Ecotoxicology

Ecotoxicology evaluates the adverse effects of chemicals on non-target organisms. While GHS classification indicates the compound is "Harmful if swallowed", specific data on its effects on

environmental species are critically lacking.[15]

Aquatic Toxicity

As a herbicide-related compound, **4,5-Dichloro-3(2H)-pyridazinone** is expected to be most toxic to aquatic primary producers like algae and macrophytes, as these organisms share biochemical pathways with target weeds.[16][17] Pyridazinone herbicides, such as norflurazon, are known to act as photosystem II inhibitors.[18] The toxicity to fish and aquatic invertebrates (like *Daphnia magna*) is unknown but essential for a complete risk assessment.

Trophic Level	Endpoint	Value (LC50/EC50)	Source
Algae (e.g., <i>P. subcapitata</i>)	72h EC50 (Growth Rate)	Data Not Available	-
Aquatic Invertebrate (<i>D. magna</i>)	48h EC50 (Immobilization)	Data Not Available	-
Fish (e.g., <i>D. rerio</i>)	96h LC50 (Mortality)	Data Not Available	-

Terrestrial Toxicity

The impact on soil-dwelling organisms (earthworms, microbes) and non-target terrestrial plants is also a significant data gap. Chronic exposure could potentially affect soil microbial community function, impacting soil health and nutrient cycling. A known metabolite is moderately toxic to earthworms.[9]

Environmental Risk Assessment

A formal environmental risk assessment (ERA) compares the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC).[19] The ratio between these two values is the Risk Quotient (RQ).

$$RQ = PEC / PNEC$$

- PEC: The estimated concentration in soil or water, derived from application rates and environmental fate models.

- PNEC: The concentration below which adverse effects are unlikely to occur, derived from the lowest available toxicity endpoint (e.g., an EC50) divided by an assessment factor.

Given the lack of both application rate information and ecotoxicity data, a quantitative ERA cannot be performed. However, a qualitative assessment based on the estimated high mobility suggests that leaching to groundwater is a primary environmental concern that warrants further investigation.

Key Experimental Protocols

To address the identified data gaps, standardized OECD (Organisation for Economic Co-operation and Development) guideline studies are required. Below are methodologies for two critical assessments.

Protocol: Soil Sorption by Batch Equilibrium (OECD 106)

This experiment quantifies the soil sorption coefficient (Koc), a critical parameter for predicting mobility and leaching potential.

Objective: To determine the adsorption/desorption characteristics of **4,5-Dichloro-3(2H)-pyridazinone** in various soil types.

Methodology:

- Preparation: Select a minimum of three different soil types with varying organic carbon content and texture. Prepare a stock solution of the test substance in 0.01 M CaCl₂.
- Preliminary Test: Conduct a range-finding test to determine appropriate soil-to-solution ratios and equilibration time.
- Adsorption Phase:
 - Add a known volume of the test solution to replicate centrifuge tubes containing a weighed amount of soil.
 - Include control samples without soil (to check for adsorption to the vessel) and without the test substance (blanks).

- Agitate the tubes at a constant temperature (e.g., 25°C) for the predetermined equilibration time (e.g., 24 hours).
- Phase Separation: Centrifuge the samples at high speed to separate the solid (soil) and aqueous phases.
- Analysis: Carefully remove an aliquot of the supernatant (aqueous phase). Analyze the concentration of **4,5-Dichloro-3(2H)-pyridazinone** using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
- Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The adsorption coefficient (Kd) is calculated for each replicate.
- Normalization: The Koc is calculated by normalizing the Kd value for the organic carbon content of the soil ($K_{oc} = (K_d / \%OC) * 100$).

Caption: Fig 3: Workflow for OECD 106 Soil Sorption Study.

Protocol: Algal Growth Inhibition Test (OECD 201)

This protocol assesses the toxicity to primary producers, which are often the most sensitive organisms to herbicides.

Objective: To determine the concentration of **4,5-Dichloro-3(2H)-pyridazinone** that causes a 50% reduction in the growth (EC50) of a freshwater green alga.

Methodology:

- Test Organism: Use an exponentially growing culture of a standard algal species, such as *Pseudokirchneriella subcapitata*.
- Test Setup: Prepare a geometric series of test concentrations and a control (culture medium only) in replicate flasks.
- Inoculation: Inoculate each flask with a low density of algal cells.

- Incubation: Incubate the flasks for 72 hours under continuous, uniform illumination and constant temperature (e.g., 21-24°C).
- Measurement: Measure the algal biomass (e.g., via cell counts, fluorescence, or spectrophotometric absorbance) at least every 24 hours.
- Data Analysis: For each test concentration, calculate the average specific growth rate. Determine the EC50 by plotting the percentage inhibition of the growth rate against the logarithm of the test substance concentration and fitting to a suitable statistical model.

Conclusion and Recommendations

4,5-Dichloro-3(2H)-pyridazinone is a chemical intermediate whose environmental profile is largely undefined. Based on its physicochemical properties, it is predicted to be a highly mobile compound in soil with a significant potential for groundwater contamination. Its potential for bioaccumulation appears to be low.

The most critical knowledge gap is the lack of any empirical ecotoxicity data. Without this information, a quantitative risk assessment is impossible, and the true environmental hazard of the compound remains unknown.

Recommendations for Future Research:

- Ecotoxicity Testing: Priority should be given to conducting standardized acute and chronic toxicity tests on algae, Daphnia, and fish to establish PNEC values.
- Degradation Studies: Soil and aquatic biodegradation studies (e.g., OECD 301, 307) are needed to determine the compound's environmental persistence (DT50) and identify major degradation products.
- Validation of Mobility: Experimental determination of the Koc value using the OECD 106 protocol is essential to confirm the high mobility predicted in this guide.
- Analytical Method Development: A robust and validated analytical method for the detection and quantification of **4,5-Dichloro-3(2H)-pyridazinone** in water, soil, and sediment is required to support all environmental studies.[\[20\]](#)[\[21\]](#)

Until such data are available, a precautionary approach should be taken in the handling, use, and disposal of this compound to minimize environmental release.

References

- Anderson, B., et al. (2007). Aquatic risk assessment of herbicides in freshwater ecosystems of South Florida. *Archives of Environmental Contamination and Toxicology*, 54(4), 636-646. [\[Link\]](#)
- Chemcasts. (n.d.). **4,5-Dichloro-3(2H)-pyridazinone** (CAS 932-22-9) – Thermophysical Properties.
- Aaron Chemicals LLC. (n.d.). Safety Data Sheet: **4,5-Dichloro-3(2H)-pyridazinone**.
- Cedergreen, N., et al. (2005). The toxicity of herbicides to non-target aquatic plants and algae: assessment of predictive factors and hazard. *Pest Management Science*, 61(12), 1152-1160. [\[Link\]](#)
- Cedergreen, N., et al. (2005). The toxicity of herbicides to non-target aquatic plants and algae: assessment of predictive factors and hazard. *Pest Management Science*, 61(12), 1152-1160. [\[Link\]](#)
- ECETOC. (n.d.). log KOC.
- LookChem. (n.d.). **4,5-Dichloro-3(2H)-pyridazinone**.
- Gimsing, A. L., & Borggaard, O. K. (2022). Environmental Implication of Herbicide Use. *Applied Sciences*, 12(15), 7489. [\[Link\]](#)
- Gillespie, W. E., et al. (2011). Pesticide Fate in the Environment: A Guide for Field Inspectors.
- Global Substance Registration System. (n.d.). **4,5-DICHLORO-3(2H)-PYRIDAZINONE**.
- van der Grinten, E., et al. (2010). Herbicide Exposure and Toxicity to Aquatic Primary Producers.
- Travlos, I., et al. (2023).
- Hofstra, D. E., & Clayton, J. S. (2012). Expanding the list of aquatic herbicides for use in australia - the conundrum of do we stop, welcome or remain neutral. In 18th Australasian Weeds Conference. [\[Link\]](#)
- U.S. Environmental Protection Agency. (1996). Technical Appendix B. Physicochemical Properties for TRI Chemicals and Chemical Categories.
- Agri Tutorial. (2020, June 6). Fate of soil applied herbicides in 20 minutes. YouTube. [\[Link\]](#)
- Oregon State University. (n.d.). Methods of Soil Analysis.
- Jote, V. A. (2023). Environmental fate of 2,4-D after agricultural and domestic application. *Environmental Advances*, 12, 100388. [\[Link\]](#)
- da Silva, A. F., et al. (2019). Acute Toxicity of Herbicides and Sensibility of Aquatic Plant Wolffia brasiliensis as a Bioindicator Organism. *Planta Daninha*, 37. [\[Link\]](#)

- University of Florida, IFAS. (n.d.). Aquatic Herbicide Testing Toxicity and EPA.
- AZA Mid-Year Meeting. (n.d.). **4,5-Dichloro-3(2H)-pyridazinone**.
- Northwest Natural Resource Group. (n.d.). Environmental and Social Risk Assessment: Additional Chemicals.
- Agriculture and Environment Research Unit (AERU). (2025). 5-amino-4-chloro-3(2H)-pyridazinone. University of Hertfordshire. [Link]
- Health Canada Pest Management Regulatory Agency. (2021). Proposed Registration Decision PRD2021-04, Flupyrimin. [Link]
- PubChem. (n.d.). 4,5-Dichloro-3-hydroxypyridazine.
- Franco, A., & Trapp, S. (2008). Estimation of soil–water partition coefficient normalized to organic carbon for ionizable organic chemicals. Environmental Toxicology and Chemistry, 27(9), 1995-2004. [Link]
- U.S. Environmental Protection Agency. (n.d.). Part 5: CHEMICAL-SPECIFIC PARAMETERS.
- Al-Ghamdi, H. A. (2023). Analytical Methods for Extraction, Determination and Degradation of Diazinon in Soil Samples. Pollution, 9(3), 983-999. [Link]
- Sharma, R., & Kumar, V. (2018). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- U.S. Environmental Protection Agency. (n.d.). RSEI Model Version 2.1.5 Technical Appendix B.
- National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Diazinon.
- Kang, S. B., et al. (2009). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. Journal of Heterocyclic Chemistry, 46(3), 410-414. [Link]
- PrepChem.com. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone.
- Khan, S., et al. (2013). COMPUTATIONAL ANALYSIS OF BIODEGRADATION PATHWAYS FOR CHLORPYRYFOS USING EAWAG-BIOCATALYSIS/ BIODEGRADATION DATABASE PATHWAY PREDICTION SYSTEM.
- Li, J., et al. (2020). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. FCKeditor - Resources Browser [midyear.aza.org]
- 2. lookchem.com [lookchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 4,5-Dichloro-3(2H)-pyridazinone | CAS: 932-22-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 4,5-Dichloro-3(2H)-pyridazinone CAS#: 932-22-9 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. log KOC - ECETOC [ecetoc.org]
- 8. epa.gov [epa.gov]
- 9. 5-amino-4-chloro-3(2H)-pyridazinone [sitem.herts.ac.uk]
- 10. isws.illinois.edu [isws.illinois.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 4,5-Dichloro-3-hydroxypyridazine | C4H2Cl2N2O | CID 73247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. The toxicity of herbicides to non-target aquatic plants and algae: assessment of predictive factors and hazard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Aquatic risk assessment of herbicides in freshwater ecosystems of South Florida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nnrg.org [nnrg.org]
- 20. Analytical Methods for Extraction, Determination and Degradation of Diazinon in Soil Samples [jpoll.ut.ac.ir]
- 21. ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [environmental impact of 4,5-Dichloro-3(2H)-pyridazinone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b026424#environmental-impact-of-4-5-dichloro-3-2h-pyridazinone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com